Enne oil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enne oil, also known as gingelly oil or til oil, is a plant-based oil derived from sesame seeds. It is one of the earliest-known crop-based oils and is widely used in culinary practices for its distinctive nutty flavor and aroma. Beyond its culinary uses, sesame oil is also valued for its health benefits and applications in traditional medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Enne oil is primarily extracted from sesame seeds through various methods. The traditional methods include water extraction, pressing, and pre-pressing followed by leaching. The water extraction method involves adding water to the prepared seeds, followed by a series of procedures to separate the oil from hydrophilic proteins and carbohydrates .

Industrial Production Methods: Industrial production of sesame oil typically involves mechanical pressing and solvent extraction. The seeds are first cleaned and then toasted to enhance the flavor. They are then pressed to extract the oil. In some cases, the press cake is further processed using solvents to extract additional oil. The oil is then refined, bleached, and deodorized to improve its quality and shelf life .

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation is the most prevalent reaction, occurring when Enne oil is exposed to oxygen, heat, or light. This process involves the formation of hydroperoxides, epoxides, and aldehydes through free radical chain mechanisms .

Key pathways :

-

Initiation : Abstraction of hydrogen from unsaturated fatty acids (e.g., oleic or linoleic acid) to form alkyl radicals (R- ).

-

Propagation : Reaction of radicals with oxygen to form peroxyl radicals (ROO- ), which further abstract hydrogen from adjacent molecules.

-

Termination : Formation of non-radical products like conjugated dienes, ketones, and polymers .

Impact on properties :

-

Dielectric constant : Increases from ~2.75 to >3.0 due to accumulation of polar oxidation products .

-

Viscosity : Rises significantly with prolonged heating, following the modified Arrhenius equation:

ln(η)=A+TB+C⋅ln(T)where η is viscosity, T is temperature (K), and A,B,C are empirical constants .

| Oxidation Product | Formation Condition | Impact on Oil Quality |

|---|---|---|

| Hydroperoxides | Initial oxidation stage | Precursors to rancidity |

| Aldehydes (e.g., hexanal) | Advanced oxidation | Off-flavors, toxicity |

| Polymerized triglycerides | Prolonged heating (>180°C) | Increased viscosity |

Hydrogenation

Hydrogenation involves saturating double bonds in unsaturated fatty acids using hydrogen gas (H2) and catalysts like nickel. This reaction improves oxidative stability but may produce trans fats .

Conditions :

Outcomes :

-

Iodine Value (IV) : Decreases from >70 (typical for oils) to <10 (fully hydrogenated) .

-

Trans Fat Formation : Up to 45% trans isomers reported in partially hydrogenated this compound under industrial conditions .

Hydrolysis

Hydrolysis breaks ester bonds in triglycerides, releasing free fatty acids (FFAs) and glycerol. This reaction is accelerated by moisture and high temperatures .

Mechanism :

-

Protonation of the ester carbonyl group.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

Effects :

-

Acid Value (AV) : Increases linearly with heating time (e.g., from 0.5 to 5.0 mg KOH/g after 24 hours at 180°C) .

-

Smoke Point : Reduced due to FFAs, promoting further degradation .

Polymerization

Thermal polymerization occurs during prolonged frying or heating, forming dimers and polymers via Diels-Alder reactions or radical coupling .

Characteristics :

-

Molecular Weight : Polymers exceed 1,000 Da, detected via gel permeation chromatography .

-

Dielectric Constant : Correlates with polymer content (R2>0.95) .

| Heating Time (h) | Polymer Content (%) | Viscosity (mPa·s) |

|---|---|---|

| 0 | 0.5 | 55 |

| 8 | 12.4 | 210 |

| 16 | 28.7 | 480 |

Halogenation

Halogenation, such as iodine addition to double bonds, is used to quantify unsaturation via the Iodine Value (IV) .

Procedure :

-

Reaction with iodine monochloride (ICl).

-

Titration of unreacted iodine with sodium thiosulfate:

I2+2Na2S2O3→2NaI+Na2S4O6

Results :

Antioxidant Mechanisms

Natural antioxidants (e.g., tocopherols) in this compound scavenge free radicals, delaying oxidation. The stoichiometric coefficient (n) and rate constant (k) determine efficacy :

ROO−+Antioxidant→ROOH+Oxidized Antioxidant

Aplicaciones Científicas De Investigación

Enne oil has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Studied for its antioxidant properties and effects on cellular health.

Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties. It is also used in traditional medicine for its healing properties.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and as a carrier oil in aromatherapy

Mecanismo De Acción

Enne oil exerts its effects through various mechanisms:

Antioxidant Activity: The presence of lignans such as sesamin and sesamol helps in scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

Cardiovascular Protection: Reduces cholesterol levels and improves lipid profiles by modulating lipid metabolism pathways.

Antimicrobial Properties: Disrupts the cell membranes of bacteria, leading to cell death

Comparación Con Compuestos Similares

Enne oil is unique due to its high content of lignans and unsaturated fatty acids. Similar compounds include:

Olive Oil: Rich in monounsaturated fats and antioxidants but lacks the specific lignans found in sesame oil.

Peanut Oil: Has a similar nutty flavor but a different fatty acid composition.

Sunflower Oil: Contains high levels of vitamin E but does not have the same antioxidant lignans as sesame oil

Propiedades

IUPAC Name |

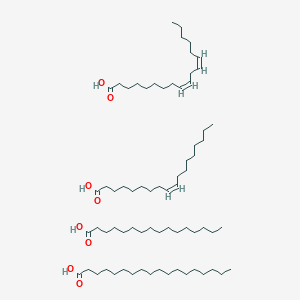

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWPJAYOBUUBC-CDLHYPJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H134O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.